2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI)
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Overview
Description
2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) is a chemical compound with a unique structure that includes an oxepanone ring substituted with a methyl group and an isopropyl group
Chemical Reactions Analysis
2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) can be compared with other similar compounds, such as:
2-Oxepanone derivatives: Compounds with variations in the substituents on the oxepanone ring.
Lactones: Compounds with a similar ring structure but different functional groups.
Epoxides: Compounds with a three-membered ring structure containing an oxygen atom.
The uniqueness of 2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4R,7S)-7-methyl-4-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
GAOOEWLYQUUEST-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CC(=O)O1)C(C)C |
Canonical SMILES |
CC1CCC(CC(=O)O1)C(C)C |
Origin of Product |
United States |
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